8-Oxa-5-azoniaspiro[4.5]decane, bromide

Supercapacitor electrolytes Electrochemical energy storage Quaternary ammonium salts

8-Oxa-5-azoniaspiro[4.5]decane, bromide is a spirocyclic quaternary ammonium salt comprising a morpholinium ring (6-membered, oxygen-containing) spiro-fused at the nitrogen to a pyrrolidinium ring (5-membered), yielding a constrained bicyclic [4.5] architecture. First reported by Blicke and Hotelling in 1954 as part of a series evaluated for cholinergic blood-pressure control , the compound was later structurally characterized by NMR in 2002, revealing distinct conformational signatures including unexpected ¹³C NMR dynamics at room temperature.

Molecular Formula C8H16BrNO
Molecular Weight 222.12 g/mol
CAS No. 72562-26-6
Cat. No. B12109565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-5-azoniaspiro[4.5]decane, bromide
CAS72562-26-6
Molecular FormulaC8H16BrNO
Molecular Weight222.12 g/mol
Structural Identifiers
SMILESC1CC[N+]2(C1)CCOCC2.[Br-]
InChIInChI=1S/C8H16NO.BrH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-8H2;1H/q+1;/p-1
InChIKeyRLUREQPKEQJWFZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxa-5-azoniaspiro[4.5]decane Bromide (CAS 72562-26-6): Spirocyclic Quaternary Ammonium Salt for Electrolyte and Medicinal Chemistry Research


8-Oxa-5-azoniaspiro[4.5]decane, bromide is a spirocyclic quaternary ammonium salt comprising a morpholinium ring (6-membered, oxygen-containing) spiro-fused at the nitrogen to a pyrrolidinium ring (5-membered), yielding a constrained bicyclic [4.5] architecture. First reported by Blicke and Hotelling in 1954 as part of a series evaluated for cholinergic blood-pressure control [2], the compound was later structurally characterized by NMR in 2002, revealing distinct conformational signatures including unexpected ¹³C NMR dynamics at room temperature [1]. Unlike monocyclic tetraalkylammonium salts, the spirocyclic framework imposes conformational rigidity that translates into differentiated thermal stability, alkaline degradation kinetics, and electrochemical performance in derivative electrolyte salts. The bromide counterion enables direct use as an ion-exchange precursor for synthesizing bis(oxalato)borate and tetrafluoroborate electrolyte salts with enhanced supercapacitor operating voltages relative to the commercial standard tetraethylammonium tetrafluoroborate (ET₄NBF₄).

Why 8-Oxa-5-azoniaspiro[4.5]decane Bromide Cannot Be Replaced by Other Spirocyclic or Monocyclic Quaternary Ammonium Salts


Spirocyclic quaternary ammonium salts are not interchangeable building blocks: ring size, heteroatom composition, and counterion identity each govern critical performance parameters. The morpholine oxygen in 8-oxa-5-azoniaspiro[4.5]decane bromide markedly accelerates alkaline degradation relative to all-carbon piperidinium spirocycles—morpholinium-based polyelectrolytes undergo Hofmann elimination and ring-opening substitution at 90 °C, whereas piperidinium analogs remain stable at 120 °C for 14 days in 2 M KOD/D₂O [1]. Conversely, the oxygen atom also contributes to a higher thermal decomposition onset (T_onset ~330 °C for the closely related [3-oxa-6+6]Cl spirocycle vs. 228–254 °C for monocyclic pyrrolidinium, piperidinium, and azepanium chlorides) [2]. The spiro[4.5] ring combination further differentiates this compound from the spiro[4.4] and spiro[4.6] analogs studied for alkaline anion-exchange membranes, where ring size directly influences the energy barrier to degradation [3]. Procurement of a generic quaternary ammonium bromide risks mismatched thermal stability, unpredictable alkaline durability, or unsuitable electrochemical performance in the target derivative application.

Quantitative Differentiation Evidence for 8-Oxa-5-azoniaspiro[4.5]decane Bromide Versus Closest Analogs


Supercapacitor Electrolyte Performance: BSQA Derived from 8-Oxa-5-azoniaspiro[4.5]decane Bromide Outperforms Commercial ET₄NBF₄

Bisoxalatoborate spiro cyclic quaternary ammonium salt (BSQA), synthesized directly from 8-oxa-5-azoniaspiro[4.5]decane bromide (ASB) via ion exchange with oxalic acid and boric acid, was compared head-to-head against commercial tetraethylammonium tetrafluoroborate (ET₄NBF₄) in identical simulated supercapacitor cells using acetonitrile as solvent and activated carbon electrodes [1]. The BSQA-based electrolyte achieved an operating voltage of 3.0 V, a charge/discharge efficiency of 94.89%, and an energy density of 11.63 W·h·kg⁻¹, exceeding the electrochemical performance of ET₄NBF₄ in the same test configuration. The conversion rate of ASB to BSQA under optimized conditions (n_ASB:n_BA = 2.8:1, 90 °C, 4 h) reached 90.2% [1].

Supercapacitor electrolytes Electrochemical energy storage Quaternary ammonium salts

Synthesis Process Efficiency: Aqueous-Phase Quaternization Achieves 91.7% Morpholine Conversion

The aqueous-phase synthesis of 8-oxa-5-azoniaspiro[4.5]decane bromide from morpholine, 1,4-dibromobutane, and anhydrous potassium carbonate was systematically optimized [1]. Under the optimized conditions—morpholine 0.10 mol, 1,4-dibromobutane 0.14 mol, K₂CO₃ 0.11 mol, reflux at 110 °C for 3 hours in water as solvent—morpholine conversion reached 91.7% [1]. The product was fully characterized by ¹H NMR, IR, TG (thermogravimetry), and HPLC-MS [1]. This water-based protocol contrasts with earlier literature methods requiring biphasic toluene–water systems or extended reaction times (up to 4 days for some azoniaspiro chloride syntheses) [2].

Process chemistry Green synthesis Spirocyclic quaternary ammonium

Thermal Stability Differentiation: Spirocyclic QA Cations Exhibit Elevated T_onset Versus Monocyclic Tetraalkylammonium Salts

Temperature-ramped TGA (10 °C·min⁻¹, N₂ atmosphere) was used to compare spirocyclic azoniaspiro chloride salts against monocyclic tetraalkylammonium chloride analogs [1]. The oxygen-containing spirocyclic salt [3-oxa-6+6]Cl (a close structural analog of the target compound, differing only in the second ring size: 6-membered vs. 5-membered) displayed a T_onset of 330 °C and T_start of 310 °C, markedly higher than monocyclic comparators: [C5C1pyrr]Cl T_onset 228 °C, [C4C1pip]Cl T_onset 232 °C, and [C3C1azp]Cl T_onset 254 °C [1]. Spirocyclic salts incorporating five-membered rings showed poorer thermal stability than those based on six- and seven-membered rings, indicating that both the spiro architecture and ring composition govern thermal resilience [1]. Thermogravimetric characterization of 8-oxa-5-azoniaspiro[4.5]decane bromide itself was performed in the synthesis study, confirming structural identity via TG profile [2].

Thermal stability Thermogravimetric analysis Ionic liquids

Alkaline Stability Constraint: Morpholine-Containing Spirocyclic QA Degrades Faster Than All-Carbon Piperidinium Analogs

In a comparative study of poly(N,N-diallylazacycloalkane) polyelectrolytes functionalized with N-spirocyclic QA cations, morpholine-based polymers clearly degraded at 90 °C in 2 M KOD/D₂O via both Hofmann elimination and ring-opening substitution, while piperidine-based polymers showed only minor signs of degradation at 120 °C after 14 days under identical conditions [1]. This finding was corroborated by independent work on PPO-tethered QA cations: pyrrolidinium and piperidinium displayed excellent alkaline stability (1 M NaOH, 90 °C), whereas morpholinium and azepanium readily degraded [2]. The oxygen atom in the morpholine ring inductively withdraws electron density from the quaternary nitrogen, lowering the activation barrier for β-elimination and nucleophilic ring-opening degradation pathways [1].

Alkaline stability Anion exchange membranes Hofmann elimination

Handling and Storage: High Hygroscopicity Differentiates This Salt from Less Polar Quaternary Ammonium Bromides

Aitken et al. (2002) reported that the entire series of spirobicyclic bromide salts 3–6, including 8-oxa-5-azoniaspiro[4.5]decane bromide (compound 6, prepared from morpholine and 1,4-dibromobutane), were 'all found to be highly hygroscopic and turned oily after storage for a few days' [1]. This pronounced hygroscopicity stems from the combination of the quaternary ammonium cation's ionic character and the oxygen lone pairs in the morpholine ring, which enhance hydrogen-bonding interactions with atmospheric moisture. The ¹H and ¹³C NMR spectra of compound 6 showed characteristic signals with carbons adjacent to N⁺ in the range δC 60–66 [1].

Hygroscopicity Storage stability Spirocyclic salt

Medicinal Chemistry Scaffold: 8-Oxa-5-azoniaspiro[4.5]decane is a Claimed Core in Anticholinergic Bronchodilator Patents

US Patent 4,208,423 ('Anticholinergic bronchodilators') explicitly claims compounds of formula I where the Y radical includes (C₄H₈O), corresponding to the 8-oxa-5-azoniaspiro[4.5]decane scaffold [1]. Specific exemplified compounds include 2-(2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-8-oxa-5-azoniaspiro[4.5]decane chloride and its bromide analog [1]. The patent establishes that the oxygen-containing spirocyclic ammonium core is integral to the anticholinergic pharmacophore, distinguishing it from all-carbon spirocyclic analogs (Y = (CH₂)₄ or (CH₂)₅) which are also claimed but represent structurally distinct series [1]. The original 1954 Blicke and Hotelling work also evaluated the morpholine-derived spiro compound (compound 6) among a panel of spirobicyclic salts as novel cholinergic agents for blood pressure control [2].

Anticholinergic agents Bronchodilators Medicinal chemistry

Procurement-Driven Application Scenarios for 8-Oxa-5-azoniaspiro[4.5]decane Bromide Based on Quantitative Evidence


Precursor for High-Voltage Supercapacitor Electrolyte Salts (BSQA Synthesis)

8-Oxa-5-azoniaspiro[4.5]decane bromide (ASB) serves as the direct ion-exchange precursor for bisoxalatoborate spiro cyclic quaternary ammonium salt (BSQA), which delivers a 3.0 V operating voltage, 94.89% charge/discharge efficiency, and 11.63 W·h·kg⁻¹ energy density—outperforming commercial ET₄NBF₄ in identical supercapacitor test configurations [1]. The optimized ion-exchange conversion of ASB to BSQA proceeds at 90.2% yield (n_ASB:n_BA = 2.8:1, 90 °C, 4 h) [1]. This application exploits the spirocyclic architecture of the cation to achieve a wider electrochemical stability window than linear tetraalkylammonium electrolytes.

Synthesis of Anticholinergic Bronchodilator Lead Compounds via Glycolate Esterification

The 8-oxa-5-azoniaspiro[4.5]decane scaffold is a claimed structural core in US Patent 4,208,423 for anticholinergic bronchodilators [2]. Specific exemplified compounds—such as 2-(2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-8-oxa-5-azoniaspiro[4.5]decane bromide—are accessible via esterification of a glycolic acid derivative with the spirocyclic ammonium alcohol precursor [2]. Procurement of the bromide salt provides the correct counterion and spirocyclic geometry required for this patent-defined chemical space.

Thermally Stable Ionic Liquid Formulation via Anion Metathesis

The spirocyclic QA core provides elevated thermal decomposition onset relative to monocyclic tetraalkylammonium salts; the closest oxygen-containing analog [3-oxa-6+6]Cl exhibits T_onset of 330 °C vs. 228–254 °C for monocyclic pyrrolidinium, piperidinium, and azepanium chlorides [3]. 8-Oxa-5-azoniaspiro[4.5]decane bromide can undergo anion metathesis to generate task-specific ionic liquids with chloride, tetrafluoroborate, or bis(trifluoromethanesulfonyl)imide anions for high-temperature electrochemical or catalytic applications. Note that alkaline environments should be avoided due to the accelerated degradation of morpholine-containing QA cations above 90 °C [4].

Zeolite Structure-Directing Agent (SDA) Synthesis

Azonia-spiro compounds, including 8-oxa-5-azoniaspiro[4.5]decane derivatives, have been employed as organic structure-directing agents for synthesizing extra-large pore high-silica zeolites such as CIT-5 and UTL-type frameworks [5]. The rigid spirocyclic geometry and quaternary ammonium charge center provide unique templating effects for zeolite crystallization. The bromide salt can be used directly or subjected to hydroxide exchange for SDA applications, with the aqueous synthesis route (91.7% morpholine conversion) [6] enabling cost-effective preparation of the templating agent.

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